2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-ethoxyethyl)-5-phenyl-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-ethoxyethyl)-5-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique substituents, which may impart specific pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-ethoxyethyl)-5-phenyl- typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of an ortho-diamine with a suitable carbonyl compound.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxyethyl Substitution:
Phenyl Substitution: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzodiazepines.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-ethoxyethyl)-5-phenyl- is unique due to its specific substituents, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
CAS No. |
6515-69-1 |
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Molecular Formula |
C19H19ClN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
7-chloro-1-(2-ethoxyethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-11-10-22-17-9-8-15(20)12-16(17)19(21-13-18(22)23)14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3 |
InChI Key |
LUVRMPZXOOFLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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